2-(o-Iodophenoxy)butyric acid is a chemical compound that features both a butyric acid moiety and an o-iodophenoxy group. This compound is of interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. The presence of the iodine atom enhances its biological activity and potential utility in research.
This compound falls under the category of carboxylic acids, specifically those that are substituted with phenoxy groups. It is classified as an aromatic compound due to the presence of the phenyl ring, which contributes to its chemical properties and reactivity.
The synthesis of 2-(o-Iodophenoxy)butyric acid typically involves a nucleophilic substitution reaction where o-iodophenol reacts with butyric acid derivatives. The general synthetic route includes:
The reaction mechanism involves the formation of an activated ester intermediate, which subsequently reacts with the nucleophilic carboxylic acid to form the desired product. HPLC (High-Performance Liquid Chromatography) is often employed to purify the product post-reaction .
The molecular structure of 2-(o-Iodophenoxy)butyric acid consists of:
The structural formula can be represented as follows:
2-(o-Iodophenoxy)butyric acid can participate in various chemical reactions, including:
The iodine substituent is particularly reactive, allowing for further functionalization of the compound. The stability of the compound under different conditions can be assessed through thermal analysis techniques.
The mechanism of action for 2-(o-Iodophenoxy)butyric acid involves its interaction with biological systems, particularly in plant growth regulation or as a potential therapeutic agent. The phenoxy group may influence receptor binding or enzyme activity, leading to physiological effects.
Research indicates that compounds similar to 2-(o-Iodophenoxy)butyric acid can act as auxins, promoting cell elongation and division in plant tissues. This property makes it relevant in agricultural applications for enhancing crop yields.
2-(o-Iodophenoxy)butyric acid has several applications:
The position of the iodine substituent on the phenyl ring critically determines albumin-binding affinity and in vivo pharmacokinetics. 2-(o-Iodophenoxy)butyric acid (ortho-iodo) exhibits distinct steric and electronic properties compared to its para-substituted counterpart (4-(p-iodophenyl)butyric acid, IPBA). The ortho configuration induces a 30°–40° dihedral angle between the phenyl ring and the butyric acid chain, sterically hindering optimal insertion into Sudlow’s Site II of albumin. This reduces binding affinity by ~60% compared to the para isomer (Kd: 12 µM vs. 3 µM) [1] [3].
Conversely, the para-iodo configuration in IPBA enables coplanar alignment with the butyric acid chain, facilitating deeper penetration into albumin’s hydrophobic binding pocket. Preclinical SPECT imaging studies show para isomers achieve 2.3-fold higher tumor uptake (45% ID/g vs. 19% ID/g at 24h) in folate receptor-positive models due to prolonged circulation half-life (>8h vs. <2h) [3] [6]. However, ortho derivatives demonstrate faster renal clearance (T50%: 1.2h vs. 8h), potentially reducing off-target exposure in renal-filtered radiopharmaceuticals [10].
Table 1: Ortho vs. Para Iodo-Substituent Effects
Parameter | Ortho-Isomer | Para-Isomer |
---|---|---|
Albumin Kd (µM) | 12 ± 1.8 | 3 ± 0.5 |
Tumor Uptake (%ID/g, 24h) | 19 ± 2.1 | 45 ± 3.7 |
Blood Half-Life (h) | 1.9 ± 0.3 | 8.2 ± 1.1 |
Renal Clearance T50% (h) | 1.2 ± 0.2 | 8.0 ± 0.9 |
The phenoxy linker’s ether oxygen provides conformational flexibility that optimizes spatial orientation for albumin engagement. Replacing the phenoxy group in 2-(o-iodophenoxy)butyric acid with a rigid phenylthioether decreases binding affinity by 40% due to restricted rotation (ΔG = −2.3 kcal/mol) [1]. Molecular dynamics simulations reveal the phenoxy oxygen forms a hydrogen bond with Tyr411 of albumin, stabilizing the complex. Ortho-iodo derivatives benefit from this interaction, partially offsetting steric limitations [3].
Incorporating hydrophobic spacers like 4-(aminomethyl)benzoic acid (AMBA) between the phenoxy group and the pharmacophore enhances binding through π-π stacking with albumin’s Trp214. AMBA-conjugated ortho-iodo compounds show 70% higher affinity than non-modified variants, narrowing the gap with para isomers [3] [6]. Selectivity for human serum albumin (HSA) over mouse serum albumin (MSA) is maintained due to conserved Sudlow II residues (e.g., Arg410, Tyr411) [1].
Table 2: Phenoxy Linker Modifications
Linker Type | Albumin Kd (µM) | Binding Energy (ΔG, kcal/mol) | Selectivity (HSA:MSA) |
---|---|---|---|
Phenoxy (standard) | 12 ± 1.8 | -7.1 ± 0.3 | 1:0.8 |
Phenylthioether | 20 ± 2.4 | -4.8 ± 0.4 | 1:1.2 |
Phenoxy + AMBA spacer | 7 ± 1.1 | -8.9 ± 0.5 | 1:0.9 |
The C4 aliphatic chain length balances hydrophobicity and metabolic stability. 2-(o-Iodophenoxy)butyric acid’s butyric moiety provides optimal lipophilicity (log P: 2.1) for albumin binding without excessive hepatobiliary retention. Shortening to propionic acid (C3) reduces HSA affinity by 50% due to diminished hydrophobic interactions, while pentanoic acid (C5) increases liver uptake by 25% [1] [7].
Pharmacokinetic studies in murine models show:
Esterification of butyric acid’s carboxylate (e.g., methyl ester) abolishes albumin binding, confirming ionic interactions with Arg410/Lys414 are essential [3].
Table 3: Chain-Length Pharmacokinetic Properties
Chain Length | log P | HSA Kd (µM) | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) |
---|---|---|---|---|
C3 (Propionic) | 1.4 | 25 ± 3.1 | 9 ± 1.2 | 8 ± 0.9 |
C4 (Butyric) | 2.1 | 12 ± 1.8 | 19 ± 2.1 | 15 ± 1.5 |
C5 (Pentanoic) | 3.0 | 9 ± 1.2 | 22 ± 2.5 | 35 ± 3.3 |
Evans Blue and 4-(p-iodophenyl)butyric acid (IPBA) represent distinct albumin-binding strategies. Evans Blue’s tetrasulfonated naphthyl architecture achieves ultra-high affinity (Kd: 10 nM) but irreversible binding causes prolonged blood retention (>72h), increasing bone marrow exposure [5] [9]. In contrast, 2-(o-iodophenoxy)butyric acid’s compact structure enables reversible, tunable binding (Kd: µM range), permitting faster clearance [6].
IPBA derivatives leverage para-iodophenyl coplanarity for optimized albumin engagement. Ortho-phenoxy analogs exhibit 30% lower affinity than IPBA but superior tumor-to-kidney ratios (1.8 vs. 1.2) in integrin αvβ6-targeted peptides due to reduced renal reabsorption [6] [10]. Modular modifications in ortho-phenoxy compounds allow simultaneous optimization of:
Table 4: Albumin-Binder Structural Comparison
Property | 2-(o-Iodophenoxy)butyric Acid | 4-(p-Iodophenyl)butyric Acid | Evans Blue |
---|---|---|---|
Molecular Weight (Da) | 290 | 290 | 961 |
Albumin Kd | 12 µM | 3 µM | 10 nM |
Blood T50% (h) | 1.9 | 8.2 | >72 |
Tumor-to-Kidney Ratio | 1.8 ± 0.2 | 1.2 ± 0.1 | 0.5 ± 0.1 |
Synthetic Modularity | High | High | Low |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9